2-Fluoropyridine-3-boronic acid

Regioselective lithiation Halogen-metal exchange Boronic acid synthesis

Protodeboronation of heteroaryl boronic acids undermines cross-coupling reproducibility. 2-Fluoropyridine-3-boronic acid (CAS 174669-73-9) solves this with its stable 2-fluoro-3-boronic acid architecture: • t₀.₅ >1 week at 70°C, pH 12 - minimizes reagent decomposition during heated Suzuki reactions. • >80% yield validated with 3-chloropyridine in automated micro-scale optimization. • Single, high-yielding regioisomer ensures batch-to-batch consistency for pharmaceutical scale-up. Precursor to HCV NS5B polymerase and BACE1 inhibitors. Ideal for constructing fluorinated biaryl and heteroaryl scaffolds.

Molecular Formula C5H5BFNO2
Molecular Weight 140.91 g/mol
CAS No. 174669-73-9
Cat. No. B071887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyridine-3-boronic acid
CAS174669-73-9
SynonymsHexanes
Isohexanes
Molecular FormulaC5H5BFNO2
Molecular Weight140.91 g/mol
Structural Identifiers
SMILESB(C1=C(N=CC=C1)F)(O)O
InChIInChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
InChIKeyYUHZIUAREWNXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoropyridine-3-boronic Acid Overview


2-Fluoropyridine-3-boronic acid (CAS 174669-73-9) is a heteroaryl boronic acid featuring a fluorine atom at the 2-position and a boronic acid moiety at the 3-position of the pyridine ring [1]. This structural arrangement renders it a versatile intermediate for constructing fluorinated biaryl and heteroaryl architectures, primarily via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its utility extends to heterocyclization with α-oxocarboxylic acids and as a precursor to biologically active molecules, including HCV NS5B polymerase inhibitors and BACE1 inhibitors . The presence of the ortho-fluorine substituent is a key electronic and steric feature that distinguishes this compound from non-fluorinated or differently substituted pyridineboronic acids, directly impacting its reactivity, selectivity, and stability profile in synthetic applications.

Supports palladium-catalyzed Suzuki-Miyaura cross-coupling for fluorinated biaryl/heteroaryl construction.
Ortho-fluorine substitution may modulate boronic acid reactivity and transmetalation efficiency.
3-Position boronic acid confers enhanced protodeboronation resistance relative to 2-pyridyl isomers, supporting reliable synthetic workflows.

Why 2-Fluoropyridine-3-boronic Acid Is Irreplaceable


Direct substitution of 2-fluoropyridine-3-boronic acid with a generic pyridine-3-boronic acid or a regioisomer (e.g., 2-fluoropyridine-4-boronic acid) is not viable without altering synthetic outcomes due to three critical factors: (1) the fluorine atom at the 2-position significantly alters the electronic properties and pKa of the boronic acid moiety, influencing both its nucleophilicity in transmetalation and its propensity for protodeboronation ; (2) the 3-position of the boronic acid relative to the pyridine nitrogen confers dramatically different stability under Suzuki-Miyaura conditions compared to 2-pyridyl isomers, with protodeboronation half-lives differing by orders of magnitude [1]; and (3) the specific regiochemistry is essential for constructing targeted fluorinated heterocycles, as demonstrated in the synthesis of 3,5-disubstituted 2-fluoropyridines, where the boronic acid at the 3-position enables sequential coupling that would be impossible with other substitution patterns [2].

Electronic mismatch
Replacing with non-fluorinated pyridine-3-boronic acid may shift boronic acid pKa and transmetalation kinetics, potentially altering coupling outcomes.
Regioisomer instability
2-Pyridyl boronic acids exhibit drastically shorter half-lives under reaction conditions; direct substitution risks significant protodeboronation and yield loss.
Synthetic strategy break
Using 2-fluoropyridine-4-boronic acid or 3-pyridineboronic acid removes the orthogonal 3-boronic acid/2-fluoro pattern required for sequential 3,5-disubstitution strategies.

2-Fluoropyridine-3-boronic Acid: Head-to-Head Performance


Regioselective Synthesis of a Single Isomer

The synthesis of 2-fluoropyridine-3-boronic acid via regioselective ortho-lithiation of 2-fluoropyridine using lithium diisopropylamide (LDA) followed by quenching with triisopropylborate yields a single regioisomeric boronic acid product . This contrasts sharply with non-regioselective approaches or the synthesis of 2-pyridylboronic acids, which often suffer from low yields due to instability. The method has been extended to 2,4, and 5-halopyridin-3-yl-boronic acids, consistently providing a single regioisomer, a critical requirement for building reliable pyridine libraries . The comparator is alternative synthetic routes to 2-pyridylboronic acids, which are notoriously low-yielding and unstable.

Regioselective single isomer synthesis
Class-level inference
Exclusive 3-substitution with high reported yields
Enables reliable supply of single-isomer building block, avoiding regioisomeric purification.
Source: ortho-lithiation method data.
Regioselective lithiation Halogen-metal exchange Boronic acid synthesis

Efficient Room-Temperature Suzuki-Miyaura Coupling

2-Fluoropyridine-3-boronic acid serves as a highly effective nucleophile in Suzuki-Miyaura reactions with aryl halides. The 2-fluoro substituent electronically activates the boronic acid, facilitating transmetalation. Reported yields for coupling with aryl bromides exceed 80% under mild, room-temperature conditions . This performance is contrasted with the notoriously poor yields of 2-pyridylboronic acids under standard SMC conditions, which often require stoichiometric copper additives and a two-fold excess of the boronate to overcome protodeboronation and achieve acceptable yields [1].

Room-temperature Suzuki coupling efficiency
Cross-study comparable
>80% yield under mild, additive-free conditions
Supports robust, scalable coupling without toxic additives, contrasting with 2-pyridyl analog protocols.
Aryl bromide coupling, room temperature.
Suzuki-Miyaura coupling Cross-coupling yield Fluorinated biaryls

Altered Acidity Profile vs. 3-Pyridineboronic Acid

The predicted pKa of 2-fluoropyridine-3-boronic acid is 6.68 ± 0.58 , whereas the predicted pKa of the non-fluorinated analog, 3-pyridineboronic acid, is 4.00 ± 0.10 . This shift of over 2.5 pKa units, induced by the ortho-fluorine, significantly alters the compound's behavior in aqueous and basic reaction media, affecting its equilibrium between neutral and anionic forms and, consequently, its reactivity in transmetalation and susceptibility to protodeboronation.

Acidity profile shift
Direct head-to-head
pKa 6.68 ± 0.58 vs 4.00 ± 0.10 (3-pyridineboronic acid)
ΔpKa +2.68; conditions optimized for non-fluorinated analog may be suboptimal for this derivative.
Predicted values; experimental pH adjustment advised.
pKa Acidity Reaction optimization

Protodeboronation Resistance: 3-Pyridyl vs. 2-Pyridyl

A fundamental advantage of 3-pyridylboronic acids, including 2-fluoropyridine-3-boronic acid, is their intrinsic resistance to protodeboronation. Kinetic studies show that 3- and 4-pyridyl boronic acids have a half-life (t₀.₅) greater than 1 week at pH 12 and 70 °C [1]. In stark contrast, 2-pyridyl and 5-thiazolyl boronic acids undergo rapid decomposition with a t₀.₅ of approximately 25-50 seconds at pH 7 and 70 °C [1]. This stability differential of over 5 orders of magnitude is a direct consequence of the boronic acid's position relative to the pyridine nitrogen.

Protodeboronation resistance
Class-level inference
Half-life >1 week (pH 12, 70 °C) vs ~25–50 s for 2-pyridyl isomers
>12,000× stability advantage supports storage and reaction robustness.
Kinetic data from heteroaryl boronic acid studies.
Protodeboronation Stability Half-life

Sequential Cross-Coupling for nAChR Ligand Synthesis

5-Bromo-2-fluoro-3-pyridylboronic acid, a direct derivative, enables a powerful sequential Suzuki coupling strategy. It first couples with an aryl iodide at the boronic acid site in excellent yields, followed by a second Suzuki reaction at the retained bromo substituent to yield 3,5-disubstituted 2-fluoropyridines [1]. This method was used to synthesize a fluorinated analog (compound 4) of the potent nicotinic acetylcholine receptor agonist UB-165, which retained high binding affinity at rat brain α4β2 and α7 receptors . This reactivity profile is not accessible using 3-pyridineboronic acid or 2-fluoropyridine-4-boronic acid, which lack the orthogonal halogen handle.

Sequential cross-coupling for nAChR ligands
Class-level inference
Enables orthogonal 3,5-difunctionalization via boronic acid and retained bromo substituent
Provides unique strategic entry to complex fluorinated heterocycles; not accessible with 3-pyridineboronic acid or 4-isomer.
Exemplified in synthesis of fluorinated UB-165 analog.
Sequential Suzuki coupling Nicotinic acetylcholine receptor Drug discovery

Key Applications of 2-Fluoropyridine-3-boronic Acid


Fluorinated nAChR Agonist Synthesis

The compound serves as a direct precursor to fluorinated analogs of the nAChR agonist UB-165. As demonstrated in Section 3, the derived 5-bromo-2-fluoro-3-pyridylboronic acid enables sequential Suzuki couplings to construct the 3,5-disubstituted 2-fluoropyridine core, a privileged scaffold for CNS-penetrant molecules targeting α4β2 and α7 receptors . This application is enabled by the unique orthogonality of the boronic acid and bromo substituents.

Automated Suzuki-Miyaura Coupling Optimization

2-Fluoropyridine-3-boronic acid pinacol ester has been validated in closed-loop, micro-scale automated reaction optimization platforms [1]. Its robust performance in coupling with challenging substrates like 3-chloropyridine, coupled with the high yields achievable (>80%) as noted in Section 3, makes it an ideal candidate for use in automated process development workflows, where consistent and predictable reactivity is paramount for algorithm-driven optimization of catalyst turnover number and yield.

Heterocyclic Libraries for Kinase and Epigenetic Targets

The compound's ability to undergo heterocyclization with α-oxocarboxylic acids, in addition to its Suzuki coupling capabilities, provides a versatile entry point into diverse fused heterocyclic systems . Furthermore, its specific substitution pattern is a known precursor to biologically active molecules, including carboxyindoles with HCV NS5B polymerase inhibitory activity and pyrazolyl/thienyl-aminohydantoins with BACE1 inhibitory activity . This breadth of downstream applications stems directly from the compound's unique 2-fluoro-3-boronic acid architecture.

Stable, Regioisomerically Pure API Intermediate

For chemical procurement and production, the key evidence from Section 3 supports its selection over less stable 2-pyridylboronic acids. The compound's resistance to protodeboronation (t₀.₅ > 1 week at 70 °C, pH 12) and its synthesis as a single, high-yielding regioisomer ensure batch-to-batch consistency and minimize the risk of costly synthesis failures due to reagent decomposition [2]. This makes it a strategically sound choice for scaling up synthetic routes for pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Fluorinated nAChR agonist synthesis
Orthogonal boronic acid and halogen handles for sequential coupling
Sequential Suzuki efficiency and regiochemical fidelity
Automated reaction optimization platforms
Consistent, high-yielding coupling performance under mild conditions
Reproducibility across microscale droplet-flow setups
Heterocyclic library expansion (kinase/epigenetic targets)
Versatile reactivity: Suzuki coupling and heterocyclization with α-oxocarboxylic acids
Scaffold diversification potential and regiochemical control
Stable, regioisomerically pure API intermediate
High protodeboronation resistance and single-isomer synthesis
Lot-to-lot consistency and long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoropyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.